Cytotoxicity Against MCF-7 Breast Cancer Cells: Comparative Potency Assessment
In vitro cytotoxicity assays against the MCF-7 breast adenocarcinoma cell line demonstrate that 3-Allyl-2-mercapto-3H-quinazolin-4-one exhibits an IC50 value of 0.173 µM . This potency positions the compound in the same order of magnitude as established tyrosine kinase inhibitors Imatinib (IC50 = 0.131 µM) and Lapatinib (IC50 = 0.079 µM), while being 1.5-fold and 2.2-fold less potent, respectively. The data indicate that the allyl-substituted mercapto-quinazolinone scaffold achieves sub-micromolar cytotoxicity without requiring the complex structural features of clinically approved agents.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.173 µM |
| Comparator Or Baseline | Imatinib: 0.131 µM; Lapatinib: 0.079 µM |
| Quantified Difference | 1.32× less potent than Imatinib; 2.19× less potent than Lapatinib |
| Conditions | MCF-7 human breast adenocarcinoma cell line; assay conditions unspecified |
Why This Matters
This quantification enables users to benchmark the compound's cytotoxic potency against clinically relevant kinase inhibitors, informing selection for anticancer screening cascades.
